N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide
Descripción
N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide is a synthetic acetamide derivative characterized by a 3,4-difluorophenyl group at the N-position and a formamido linker connected to a 3-(ethylsulfamoyl)phenyl moiety. The compound’s structure integrates fluorinated aromatic systems, sulfonamide groups, and an acetamide backbone, which are common in pharmaceuticals and agrochemicals for their bioactivity and metabolic stability.
Propiedades
IUPAC Name |
N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(ethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-2-21-27(25,26)13-5-3-4-11(8-13)17(24)20-10-16(23)22-12-6-7-14(18)15(19)9-12/h3-9,21H,2,10H2,1H3,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYUOMFGYLJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide is a synthetic organic compound known for its complex structure and potential biological activities. With a molecular formula of C17H17F2N3O4S and a molecular weight of 397.4 g/mol, this compound features a difluorophenyl moiety and an ethylsulfamoyl group, which are crucial for its biological efficacy.
Chemical Structure
The structural characteristics of the compound include:
- Difluorophenyl group : Enhances electronic properties, potentially increasing biological activity.
- Ethylsulfamoyl group : May contribute to anti-inflammatory and antimicrobial properties.
- Formamido group : Associated with various biological interactions.
Biological Activity
Preliminary studies indicate that N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide exhibits significant biological activity, particularly in enzyme inhibition related to various disease processes. The following table summarizes its potential biological activities compared to similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide | Difluorophenyl & ethylsulfamoyl groups | Potential anti-inflammatory & antimicrobial |
| N-(3,4-Dichlorophenyl)acetamide | Chlorine substituents | Moderate activity |
| N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide | Thiazole ring | Varies by thiazole interactions |
| N-(2-Chlorophenyl)-N'-ethylurea | Urea linkage | Limited activity |
Research suggests that the compound may interact with specific enzymes or receptors involved in disease pathways. Initial findings indicate that it could inhibit certain enzymes effectively, leading to a reduction in disease symptoms. Further studies utilizing molecular docking and in vitro assays are necessary to elucidate these interactions comprehensively.
Case Studies and Research Findings
- Enzyme Inhibition : Preliminary data indicate that the compound may inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition could position the compound as a potential therapeutic agent for managing diabetes.
- Anti-inflammatory Properties : The structural components suggest potential anti-inflammatory effects, which are being investigated through various in vitro models. Early results show promise in reducing inflammatory markers.
- Antimicrobial Activity : The compound's unique functional groups may enhance its ability to combat microbial infections. Ongoing studies are assessing its efficacy against various bacterial strains.
Future Directions
Further research is essential to fully understand the biological mechanisms and therapeutic potential of N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide. Key areas of focus include:
- In-depth pharmacological studies : To evaluate the compound's efficacy and safety profile.
- Molecular docking studies : To predict binding affinities with target proteins.
- Clinical trials : To assess therapeutic benefits in relevant disease models.
Aplicaciones Científicas De Investigación
Preliminary studies indicate that N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide exhibits significant biological activity, particularly in enzyme inhibition related to various disease processes. The following table summarizes its potential biological activities compared to similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide | Difluorophenyl & ethylsulfamoyl groups | Potential anti-inflammatory & antimicrobial |
| N-(3,4-Dichlorophenyl)acetamide | Chlorine substituents | Moderate activity |
| N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide | Thiazole ring | Varies by thiazole interactions |
| N-(2-Chlorophenyl)-N'-ethylurea | Urea linkage | Limited activity |
Research Applications
- Enzyme Inhibition Studies : The compound has shown promise in inhibiting specific enzymes involved in disease pathways. Further research using molecular docking and in vitro assays is necessary to elucidate these interactions comprehensively.
- Anti-inflammatory and Antimicrobial Research : Given its structural components, the compound may have applications in developing new anti-inflammatory and antimicrobial agents. Initial findings suggest it could effectively inhibit certain enzymes leading to reduced disease symptoms.
- Pharmacological Investigations : The unique combination of functional groups in this compound may enhance its biological efficacy compared to related compounds. This makes it a candidate for further pharmacological studies aimed at understanding its mechanism of action.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related N-substituted acetamides and sulfonamides, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Comparisons
Key Observations :
- Fluorine vs. Chlorine Substitution : The 3,4-difluorophenyl group in the target compound and compound I may enhance electronegativity and metabolic stability compared to the dichlorophenyl group in compound III .
- Sulfonamide/Sulfamoyl Groups : The ethylsulfamoyl group in the target compound differs from the dimethylphenylsulfamoyl group in compound II. Bulkier substituents (e.g., naphthalene in III) may reduce solubility but improve target binding .
- Linker Diversity: The formamido linker in the target compound contrasts with diphenyl (I) or piperazino (IV) linkers, affecting conformational flexibility and intermolecular interactions .
Physicochemical Properties
- Hydrogen Bonding : Compound I exhibits intramolecular C–H···O bonds and intermolecular N–H···O interactions, stabilizing its crystal lattice . The target compound’s ethylsulfamoyl group may similarly participate in hydrogen bonding, enhancing crystallinity.
- Solubility : Sulfonamides (e.g., II, III) generally exhibit moderate aqueous solubility due to polar sulfonamide groups, but bulky substituents (e.g., naphthalene in III) can reduce it . The target compound’s ethylsulfamoyl group may balance hydrophilicity and lipophilicity.
- Thermal Stability : Compound I has a melting point of 403–405 K, while sulfonamide derivatives (e.g., II) often display higher thermal stability due to rigid crystal packing .
Q & A
Basic: What synthetic methodologies are recommended for N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including amide coupling, sulfonylation, and fluorination. Key steps include:
- Amide bond formation between the difluorophenylamine and the formamido-acetamide precursor using coupling agents like EDC/HOBt in dichloromethane (DCM) at 0–25°C .
- Sulfamoylation of the phenyl intermediate using ethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Optimization requires precise temperature control (reflux for 6–12 hours), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., palladium for cross-coupling steps) . Yield and purity are monitored via HPLC (>95% purity threshold) .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, ethylsulfamoyl methylene at δ 3.1–3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 408.12) .
- Infrared Spectroscopy (IR): Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
Advanced: How can researchers investigate the mechanism of action of this compound in biological systems?
Answer:
- In vitro assays: Enzyme inhibition studies (e.g., kinase assays) to identify target proteins. Use fluorogenic substrates to quantify IC₅₀ values .
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the sulfamoyl group and enzyme active sites (e.g., ATP-binding pockets) .
- Cellular uptake studies: Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .
Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
- Structural validation: Re-analyze compound purity (HPLC/NMR) to rule out degradation or isomerization .
- Assay standardization: Control variables like pH, temperature, and cell line passage number. Compare results with positive controls (e.g., staurosporine for kinase inhibition) .
- Structure-Activity Relationship (SAR) studies: Synthesize derivatives (e.g., modifying the ethylsulfamoyl group) to isolate critical pharmacophores .
Basic: What structural features of this compound contribute to its potential bioactivity?
Answer:
- 3,4-Difluorophenyl group: Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Ethylsulfamoyl moiety: Acts as a hydrogen bond acceptor, potentially targeting enzymes like carbonic anhydrase or tyrosine kinases .
- Acetamide linker: Provides conformational flexibility for binding diverse biological targets .
Advanced: What strategies are effective in designing derivatives to improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Substituent modulation: Replace the ethyl group in sulfamoyl with hydrophilic groups (e.g., hydroxyethyl) to enhance aqueous solubility .
- Prodrug approaches: Introduce ester moieties at the acetamide nitrogen for controlled release .
- Salt formation: Use hydrochloride or sodium salts to improve crystallinity and dissolution rates .
- LogP optimization: Balance lipophilicity (target LogP 2–3) via QSAR modeling to improve blood-brain barrier penetration .
Basic: What safety and stability profiles should be prioritized during experimental handling?
Answer:
- Stability: Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
- Toxicity screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 or HepG2 cells .
Advanced: How can researchers validate target engagement in vivo?
Answer:
- Pharmacodynamic markers: Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) in animal models .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) between the compound and purified target proteins .
- PET radiolabeling: Synthesize ¹⁸F-labeled analogs for real-time biodistribution tracking in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
